molecular formula C26H24N2O5S B6493176 2-[3-(4-ethylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide CAS No. 898359-81-4

2-[3-(4-ethylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide

Cat. No.: B6493176
CAS No.: 898359-81-4
M. Wt: 476.5 g/mol
InChI Key: OWIKQERRMVSTMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a quinoline core substituted at position 3 with a 4-ethylbenzenesulfonyl group and at position 1 with an acetamide linked to a 2-methoxyphenyl moiety. The 2-methoxyphenyl acetamide contributes steric and electronic modulation, distinguishing it from analogs with para-substituted phenyl groups .

Properties

IUPAC Name

2-[3-(4-ethylphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O5S/c1-3-18-12-14-19(15-13-18)34(31,32)24-16-28(22-10-6-4-8-20(22)26(24)30)17-25(29)27-21-9-5-7-11-23(21)33-2/h4-16H,3,17H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWIKQERRMVSTMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC=CC=C3C2=O)CC(=O)NC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Features

Table 1: Structural Differences Among Analogs
Compound ID & Source Core Structure R₁ (Position 3) R₂ (Acetamide Substituent) Key Modifications
Target Compound Quinoline 4-Ethylbenzenesulfonyl 2-Methoxyphenyl Ortho-methoxy; ethylsulfonyl
Dioxino-fused quinoline 4-Ethoxybenzoyl 4-Methoxyphenyl Fused dioxane ring; ethoxy
Quinoline Benzenesulfonyl (no ethyl) 4-Chlorophenyl Unsubstituted sulfonyl; chloro
Quinoline 4-Ethylbenzoyl 4-Methoxyphenyl Benzoyl vs. sulfonyl; fluoro

Key Observations :

  • Sulfonyl vs. Benzoyl Groups : The target’s sulfonyl group (strong electron-withdrawing) may improve stability and hydrogen-bonding capacity compared to benzoyl analogs .
  • Ethyl vs. Smaller Groups : The ethyl substituent on the benzenesulfonyl group increases lipophilicity, which may enhance membrane permeability compared to unsubstituted sulfonyl () .

Physicochemical Properties

Table 2: Inferred Properties Based on Substituents
Compound ID logP (Estimated) Solubility (Predicted) Polarity
Target Compound ~3.5 Moderate (DMSO-soluble) High (sulfonyl)
~2.8 Low (dioxane fusion) Moderate (benzoyl)
~3.0 Low (chlorophenyl) Moderate
~3.2 Moderate (fluoro) Moderate

Key Observations :

  • The 2-methoxyphenyl group may lower solubility relative to 4-methoxyphenyl analogs due to steric effects on crystal packing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.